2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID
2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID
Brand Name:
Vulcanchem
CAS No.:
110906-94-0
VCID:
VC0023083
InChI:
InChI=1S/C34H52O6/c1-19-12-15-34(29(37)38)17-16-32(8)23(27(34)20(19)2)10-11-26-31(7)18-24(39-21(3)35)28(40-22(4)36)30(5,6)25(31)13-14-33(26,32)9/h10,19-20,24-28H,11-18H2,1-9H3,(H,37,38)/t19-,20+,24-,25+,26-,27+,28-,31+,32-,33-,34+/m1/s1
SMILES:
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
Molecular Formula:
C34H52O6
Molecular Weight:
556.784
2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID
CAS No.: 110906-94-0
Main Products
VCID: VC0023083
Molecular Formula: C34H52O6
Molecular Weight: 556.784
CAS No. | 110906-94-0 |
---|---|
Product Name | 2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID |
Molecular Formula | C34H52O6 |
Molecular Weight | 556.784 |
IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-diacetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Standard InChI | InChI=1S/C34H52O6/c1-19-12-15-34(29(37)38)17-16-32(8)23(27(34)20(19)2)10-11-26-31(7)18-24(39-21(3)35)28(40-22(4)36)30(5,6)25(31)13-14-33(26,32)9/h10,19-20,24-28H,11-18H2,1-9H3,(H,37,38)/t19-,20+,24-,25+,26-,27+,28-,31+,32-,33-,34+/m1/s1 |
Standard InChIKey | LHSSNRACHZBMIY-VKBXUSQNSA-N |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Synonyms | 2,3-BIS(ACETYLOXY)-(2ALPHA,3ALPHA)-URS-12-EN-28-OIC ACID |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume